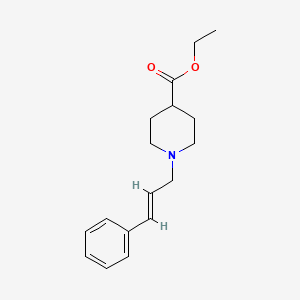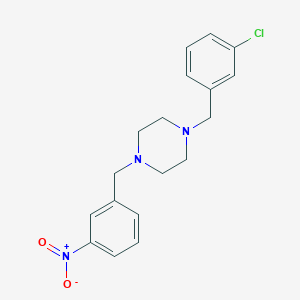![molecular formula C13H14N2O5S B5814711 ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5814711.png)
ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate is not fully understood. However, it is believed to act as a thiol-reactive compound that forms covalent adducts with thiols in proteins and other biomolecules. This leads to changes in the conformation and activity of the target molecules, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of protein kinases and phosphodiesterases. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. Furthermore, it has been shown to modulate the activity of enzymes involved in oxidative stress, inflammation, and neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate in lab experiments include its high selectivity and sensitivity for thiol detection, its versatility as a building block for the synthesis of various bioactive molecules, and its potential applications in cancer therapy and antimicrobial drug discovery. However, its limitations include its relatively low solubility in aqueous solutions, its potential toxicity to cells and organisms, and its complex mechanism of action that requires further investigation.
Zukünftige Richtungen
The future directions for research on Ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate include the development of more efficient and selective synthesis methods, the elucidation of its mechanism of action at the molecular level, the identification of its target molecules and pathways in cells and organisms, and the exploration of its potential applications in other fields such as neuropharmacology and environmental science. Moreover, the development of new derivatives and analogs of this compound with improved properties and activities is also an important area of future research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and activities of this compound and its derivatives for the development of new drugs and therapies.
Synthesemethoden
The synthesis method of Ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate involves the reaction between 6-methoxy-3-nitroindole-2-thiol and ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a precursor for the synthesis of indole-based compounds with potential anticancer and antimicrobial activities. Moreover, it has been used as a building block for the synthesis of various bioactive molecules such as inhibitors of protein kinases and phosphodiesterases.
Eigenschaften
IUPAC Name |
ethyl 2-[(6-methoxy-3-nitro-1H-indol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-3-20-11(16)7-21-13-12(15(17)18)9-5-4-8(19-2)6-10(9)14-13/h4-6,14H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDOHLXSGSKZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C2=C(N1)C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814641.png)
![methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5814655.png)
![3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5814661.png)



![N-(3-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5814675.png)




![N-(2-{2-[1-(3-iodophenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814712.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)